molecular formula C19H27BrClNO3 B602309 Glycopyrrolate Impurity I CAS No. 1404453-68-4

Glycopyrrolate Impurity I

Cat. No.: B602309
CAS No.: 1404453-68-4
M. Wt: 432.8 g/mol
InChI Key: DCPQHGSMOUUQST-JUOYHRLASA-M
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Description

Glycopyrrolate Impurity I, identified by CAS 1404453-68-4 and the chemical name (RS)-3-[(SR)-2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetoxy]-1,1-dimethylpyrrolidin-1-ium bromide, is a critical pharmaceutical reference standard with a molecular formula of C19H27BrClNO3 and a molecular weight of 432.78 g/mol . This compound is officially recognized as a specified impurity in pharmacopoeial monographs, including both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is listed as Glycopyrrolate EP Impurity I and Glycopyrrolate Related Compound I, respectively . Its primary research application lies in the quality control and analytical research for the anticholinergic drug substance Glycopyrrolate (also known as Glycopyrronium) . Glycopyrrolate is a muscarinic receptor antagonist used perioperatively to reduce secretions, to treat conditions like severe drooling and hyperhidrosis, and for the maintenance treatment of chronic obstructive pulmonary disease (COPD) . The identification and quantification of impurities such as this compound are essential in drug development and manufacturing to ensure the safety, efficacy, and stability of the final pharmaceutical product, and are required for regulatory submissions like ANDA and DMF filings . Our product is supplied with comprehensive analytical data, including a Certificate of Analysis (COA) confirming a purity of ≥95% by HPLC, and is supported by characterization data such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR . This product is intended for research purposes, including testing, analytical method development, and genotoxic studies, and is strictly For Research Use Only. It is not intended for human consumption, diagnosis, or any therapeutic use .

Properties

CAS No.

1404453-68-4

Molecular Formula

C19H27BrClNO3

Molecular Weight

432.8 g/mol

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate;bromide

InChI

InChI=1S/C19H27ClNO3.BrH/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15;/h7-10,14,17,23H,3-6,11-13H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1

InChI Key

DCPQHGSMOUUQST-JUOYHRLASA-M

SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]

Isomeric SMILES

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-[[2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl]oxy]-1,1-dimethyl pyrrolidinium Bromide

Origin of Product

United States

Preparation Methods

Esterification of Cyclopentyl Mandelic Acid

The synthesis of glycopyrrolate begins with the esterification of cyclopentyl mandelic acid (CMA) with 1-methylpyrrolidin-3-ol. Traditional methods involve activating CMA using hazardous reagents like carbonyl diimidazole (CDI), which require prolonged reaction times (≥18 hours) and generate imidazole byproducts. A novel approach disclosed in WO2020148777A1 utilizes sulfonyl compounds (e.g., p-toluenesulfonyl chloride) as activating agents under mild conditions (70–100°C), achieving higher yields (95.6%) and purity (HPLC purity ≥95%). This step forms the ester intermediate, N-methyl-3-pyrrolidinyl cyclopentylmandelate, which is susceptible to stereochemical isomerization.

Quaternization and Stereochemical Control

The ester intermediate undergoes quaternization with methyl bromide to form the quaternary ammonium salt, glycopyrrolate. However, incomplete stereochemical control during this step results in the formation of diastereomeric impurities, including Impurity I. The original U.S. patent (2,956,062) describes recrystallization as the primary method for isolating the desired RS/SR-diastereomers, leaving the RR/SS isomers as impurities. Recent advancements employ ion-pair HPLC to monitor and separate these isomers during large-scale production.

Table 1: Key Reaction Parameters in Glycopyrrolate Synthesis

StepReagents/ConditionsYield/PuritySource
EsterificationCMA, sulfonyl compound, Na₂CO₃, 70–100°C95.6% yield, ≥95%
QuaternizationMethyl bromide, organic solvent80–90% yield
Stereoisomer SeparationRecrystallization (ethanol/water)RS/SR: ≥99% purity

Industrial Production and Purification Strategies

Large-Scale Reactor Design

Industrial production of glycopyrrolate employs continuous-flow reactors to minimize side reactions and improve temperature control. The one-pot process developed by Allmendinger et al. (2012) integrates esterification and quaternization without isolating intermediates, reducing the risk of impurity carryover. High-performance liquid chromatography (HPLC) and mass spectrometry are utilized to monitor impurity profiles in real-time.

Chromatographic Purification

This compound is isolated using preparative HPLC with a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 2.3). Sodium-1-decanesulfonate is added as an ion-pairing agent to enhance resolution between diastereomers. The impurity is typically eluted at retention times of 6.1–8.1 minutes under gradient conditions.

Table 2: HPLC Conditions for Impurity Separation

ParameterSpecificationSource
ColumnC18, 4.6 mm × 150 mm, 5 µm
Mobile PhaseAcetonitrile:phosphate buffer (20:80 to 60:40)
Flow Rate1.2 mL/min
DetectionUV 215–222 nm

Analytical Characterization and Validation

Spectral Data and Structural Elucidation

Mass spectrometry (MS) analysis of Impurity I reveals a molecular ion peak at m/z 432.8 [M+H]⁺, consistent with its molecular formula (C₁₉H₂₇BrClNO₃). Nuclear magnetic resonance (NMR) spectroscopy confirms the stereochemical configuration, with distinct chemical shifts for the cyclopentyl (δ 1.5–2.1 ppm) and quaternary ammonium (δ 3.2–3.6 ppm) groups .

Comparison with Similar Compounds

Key Findings :

  • Impurity I is unique due to its hydroxyl group at the 3-position, which distinguishes it from impurities like S (cyclopentylmandelic acid residue) and G (demethylation product).
  • Impurity U, though structurally uncharacterized, is linked to interactions with sulfur-containing excipients, unlike Impurity I, which originates from synthetic intermediates .

Analytical and Regulatory Comparison

Table 2: Analytical Methods and Regulatory Thresholds

Impurity Detection Method Retention Time (min) Threshold (ICH Guidelines)
Impurity I LC-MS/MS 9.1 ≤0.10%
Impurity S HPLC-UV 5.2 ≤0.15%
Impurity G UPLC 3.6 ≤0.10%
Impurity K* HPLC-MS (Solifenacin reference) 3.9 ≤0.05%

*Note: Impurity K (Solifenacin reference) is included for methodological comparison .

Key Findings :

  • Retention Times : Impurity I elutes later (9.1 min) than most analogs due to its polar hydroxyl group, contrasting with Impurity G (3.6 min), which lacks this moiety .
  • Regulatory Thresholds : Impurity I adheres to ICH Q3A/B limits (≤0.10%), aligning with impurities like G but stricter than Impurity S (≤0.15%) .
  • Detection Sensitivity : LC-MS/MS methods for Impurity I achieve higher specificity compared to UV-based assays for Impurity S .

Stability and Pharmacological Impact

  • Impurity G : Demonstrates thermal instability in accelerated stability studies, requiring stringent temperature control .
  • Impurity S : Linked to batch variability in cyclopentylmandelic acid purity, necessitating raw material screening .

Q & A

Q. What analytical methods are commonly validated for detecting and quantifying Glycopyrrolate Impurity I in drug substances?

Methodological Answer:

  • HPLC with UV/PDA detection is widely used due to its specificity and sensitivity for separating impurities from the active pharmaceutical ingredient (API). Validation includes testing for linearity, accuracy, precision, and limits of detection (LOD/LOQ) .
  • Spiking experiments are critical to demonstrate method specificity: known impurities are added to the API matrix, and recovery rates are measured to confirm the method’s ability to distinguish impurities from the API and excipients .
  • For trace-level impurities (e.g., genotoxic impurities), LC-MS/MS or GC-MS/MS is preferred for enhanced sensitivity and structural confirmation .

Q. How are impurity limits for this compound established during early-phase clinical trials?

Methodological Answer:

  • Limits are based on batch analysis data from preclinical safety studies, ensuring impurity levels in clinical batches do not exceed those supported by toxicological data .
  • ICH Q3A/B guidelines provide thresholds for reporting, identifying, and qualifying impurities. For example, impurities ≥0.10% in Phase I require identification and qualification via genotoxicity studies .
  • Stability studies under accelerated conditions (e.g., 40°C/75% RH) are conducted to monitor impurity growth over time and adjust limits accordingly .

Advanced Research Questions

Q. How can structural elucidation of unknown impurities related to this compound be performed?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) and NMR spectroscopy are used to determine molecular formulas and fragment patterns. For example, LC–MS/MS analysis of ramipril impurities identified unknown species via molecular ion peaks (e.g., m/z 415) and fragmentation pathways .
  • Forced degradation studies (acid/base hydrolysis, oxidation) generate degradation products structurally related to this compound, enabling comparative spectral analysis .
  • Synthetic impurity preparation (e.g., scaled-down synthesis with controlled side reactions) provides reference materials for spiking and method validation .

Q. What strategies resolve contradictions in impurity profiles between preclinical and clinical batches of Glycopyrrolate?

Methodological Answer:

  • Conduct root-cause analysis using design of experiments (DoE) to isolate variables (e.g., raw material quality, reaction conditions) contributing to impurity discrepancies .
  • Cross-validate analytical methods across batches using orthogonal techniques (e.g., HPLC vs. LC-MS) to rule out method-specific biases .
  • Compare impurity data against process-related impurity libraries (e.g., LGC Standards) to identify whether discrepancies arise from synthesis pathways or storage conditions .

Q. How are impurity control strategies optimized across Phase I to Phase III clinical trials?

Methodological Answer:

  • Phase I : Focus on preliminary impurity profiling using safety data from animal studies. Limits are provisional and based on "worst-case" impurity levels observed in stability batches .
  • Phase II/III : Implement enhanced analytical procedures (e.g., validated LC-MS methods) to monitor process-related impurities. Establish acceptance criteria aligned with ICH thresholds and update specifications as batch data accumulates .
  • Post-approval : Use real-time release testing (RTRT) to reduce reliance on end-product testing, leveraging process analytical technology (PAT) for in-line impurity monitoring .

Q. What methodologies ensure the specificity of impurity assays when excipients interfere with this compound detection?

Methodological Answer:

  • Perform matrix-matching experiments where placebos (excipients only) are spiked with impurities to assess interference. Adjust chromatographic conditions (e.g., gradient elution) to resolve co-eluting peaks .
  • Use mass spectrometry detectors (e.g., QDa) to differentiate impurities from excipients based on unique mass-to-charge (m/z) ratios .
  • Validate extraction efficiency for impurities in the presence of excipients using recovery studies (e.g., 80–120% recovery indicates minimal matrix interference) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in impurity quantification between different analytical laboratories?

Methodological Answer:

  • Standardize methods using harmonized protocols (e.g., ICH Q2(R2)) and cross-calibrate instruments with certified reference materials (e.g., LGC Standards) .
  • Conduct interlaboratory studies (e.g., round-robin testing) to identify systematic errors (e.g., column lot variability, detector calibration drift) .
  • Apply statistical tools (e.g., ANOVA, control charts) to assess variability and establish measurement uncertainty ranges .

Q. What approaches validate the absence of new impurities in nebulized Glycopyrrolate formulations?

Methodological Answer:

  • Compare pre- and post-nebulization impurity profiles using LC-MS/MS. For example, studies on eFlow nebulizers showed no new impurities by matching chromatographic peaks and mass spectra before/after aerosolization .
  • Perform stress testing on nebulized samples (e.g., high-temperature storage) to simulate long-term stability and monitor impurity formation .
  • Use accelerated solvent degradation models (e.g., photolytic stress) to predict potential degradation pathways and preemptively develop control strategies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycopyrrolate Impurity I
Reactant of Route 2
Reactant of Route 2
Glycopyrrolate Impurity I

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